2,6-Difluorobenzyl vs. Unsubstituted Benzyl: CRAC Channel Inhibitory Potency Class-Level Inference
In the pyrazolyl-carboxamide CRAC inhibitor series disclosed in WO2014108336A1, compounds bearing a 2,6-difluorobenzyl amide motif consistently exhibit enhanced I_CRAC inhibitory potency relative to their unsubstituted benzyl counterparts [1]. While a direct head-to-head comparison of CAS 1172800-40-6 against its des-fluoro benzyl analog (CAS 1020454-75-4) has not been published, class-level SAR indicates that the 2,6-difluorobenzyl substitution improves target engagement through favorable halogen-bond interactions and altered conformational preferences of the amide side chain. The 2,6-difluorobenzyl group also increases metabolic stability by blocking para-hydroxylation sites present on the unsubstituted benzyl ring [2].
| Evidence Dimension | I_CRAC inhibitory potency and metabolic stability |
|---|---|
| Target Compound Data | Not directly reported for CAS 1172800-40-6; 2,6-difluorobenzyl analogs in the same patent series show I_CRAC IC₅₀ values in the nanomolar range |
| Comparator Or Baseline | N-Benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (CAS 1020454-75-4); no published I_CRAC data |
| Quantified Difference | SAR trend: 2,6-difluorobenzyl > unsubstituted benzyl for CRAC inhibition (exact fold-difference not reported for this pair) |
| Conditions | Patch-clamp electrophysiology measuring I_CRAC in RBL-2H3 mast cells or Jurkat T-cells (patent WO2014108336A1) |
Why This Matters
Procurement of CAS 1172800-40-6, rather than the unsubstituted benzyl analog, is essential to exploit the enhanced potency and metabolic stability conferred by the 2,6-difluorobenzyl motif, which is a key SAR driver in the CRAC inhibitor chemotype.
- [1] Hoenke, C. et al. Pyrazolyl-based carboxamides II as CRAC channel inhibitors. PCT Patent WO2014108336A1, filed January 10, 2014, and published July 17, 2014. View Source
- [2] Penning, T. D. et al. Pyrazole derivatives as phosphodiesterase 4 inhibitors. U.S. Patent US6958339B2, filed October 14, 2005. (Exemplifies metabolic stabilization by 2,6-difluorobenzyl substitution in related heterocyclic amide series.) View Source
